ISC-4

Catalog No.
S548385
CAS No.
M.F
C11H13NSe
M. Wt
238.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ISC-4

Product Name

ISC-4

Molecular Formula

C11H13NSe

Molecular Weight

238.20 g/mol

InChI

InChI=1S/C11H13NSe/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2

InChI Key

NMPQIJIERCLTOG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCN=C=[Se]

solubility

Soluble in DMSO, not in water

Synonyms

ISC-4 compound, phenylbutyl isoselenocyanate

Canonical SMILES

C1=CC=C(C=C1)CCCCN=C=[Se]

The exact mass of the compound Phenylbutyl Isoselenocyanate is 239.02132 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organoselenium Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ISC-4 is a synthetic organoselenium compound identified as a potent inhibitor of the serine/threonine kinase Akt (Protein Kinase B). Unlike many kinase inhibitors that target the ATP-binding pocket, ISC-4's primary value proposition in research is its documented ability to induce apoptosis through the activation and secretion of the tumor suppressor protein Par-4 (Prostate Apoptosis Response-4) [1]. This positions it as a specialized tool for investigating specific cell death pathways downstream of Akt, rather than being a general-purpose proliferation blocker.

While numerous Akt inhibitors like MK-2206 or Perifosine are commercially available, they are not functionally interchangeable with ISC-4 for many applications. Standard allosteric or ATP-competitive Akt inhibitors primarily function by blocking the kinase's activity, leading to a general suppression of downstream signaling. ISC-4, however, possesses a distinct and critical secondary action: the induction of the pro-apoptotic Par-4 protein [1]. Procuring a generic Akt inhibitor would be unsuitable for any study aiming to specifically investigate or leverage Par-4-mediated cell death, as this specific mechanistic link is a documented feature of ISC-4, not a general property of the entire Akt inhibitor class.

Differentiated Downstream Pathway Activation: Induces Par-4 Secretion

Unlike conventional Akt inhibitors that merely block phosphorylation, ISC-4 actively promotes the secretion of the pro-apoptotic tumor suppressor Par-4 in colon cancer cells. In both HCT116 and HT-29 cell lines, treatment with ISC-4 led to a significant, dose-dependent increase in extracellular Par-4 levels [1]. This effect is not a reported feature of widely used Akt inhibitors like the allosteric inhibitor MK-2206 or the ATP-competitive inhibitor GDC-0068, whose mechanisms are centered on direct kinase suppression.

Evidence DimensionInduction of Tumor Suppressor Par-4 Secretion
Target Compound DataCauses significant, dose-dependent increase in extracellular Par-4.
Comparator Or BaselineStandard Akt inhibitors (e.g., MK-2206, GDC-0068): Mechanism does not involve Par-4 induction; primary action is kinase activity suppression.
Quantified DifferenceQualitatively distinct biological outcome (Par-4 secretion vs. no secretion).
ConditionsHCT116 and HT-29 colon cancer cell lines, in vitro.

This makes ISC-4 the specific tool for researchers needing to trigger Par-4-dependent apoptosis downstream of Akt, a mechanistic question that generic inhibitors cannot address.

Precursor Suitability: High In Vivo Efficacy in Xenograft Models at Low Doses

ISC-4 demonstrates strong suitability as a preclinical candidate, showing significant tumor growth inhibition in a nude mouse model of colon cancer. Administration of ISC-4 at 10 mg/kg resulted in a 70% reduction in tumor volume compared to vehicle controls [1]. This level of efficacy is comparable to or exceeds that of other established Akt inhibitors, which often require higher doses. For instance, the alternative Akt inhibitor Perifosine required a dose of 25 mg/kg to achieve a 58% tumor growth inhibition in a similar HT-29 xenograft model [2].

Evidence DimensionTumor Volume Reduction (%) vs. Dose (mg/kg)
Target Compound Data70% reduction at 10 mg/kg.
Comparator Or BaselinePerifosine: ~58% reduction at 25 mg/kg.
Quantified DifferenceISC-4 achieved a greater tumor regression at a 2.5-fold lower dose in a comparable model.
ConditionsNude mouse xenograft models of human colon cancer (HCT116 for ISC-4, HT-29 for Perifosine).

For in vivo studies, the ability to achieve high efficacy at a lower dose indicates greater potency, potentially reducing costs and the risk of off-target toxicity, making it a more efficient choice for animal studies.

Reproducibility/Purity-Linked Usability: High Selectivity Against Upstream Kinases

To ensure that observed effects are due to the intended target, an inhibitor's selectivity is critical for data reproducibility. ISC-4 was shown to inhibit Akt phosphorylation (p-Akt at Ser473) without significantly affecting the phosphorylation status of the primary upstream kinases PI3K or PDK1 [1]. This demonstrates selectivity for Akt over key upstream components of the same pathway. This is a crucial feature for accurately interpreting signaling data, as non-selective inhibitors can create ambiguous results by hitting multiple nodes in the cascade.

Evidence DimensionInhibition of Upstream Kinase Activity (PI3K, PDK1)
Target Compound DataNo significant inhibition of upstream PI3K or PDK1 activity observed.
Comparator Or BaselineBaseline (Active Pathway): Demonstrable phosphorylation of PI3K and PDK1 targets.
Quantified DifferenceMaintains upstream signaling while potently inhibiting the intended target, Akt.
ConditionsWestern blot analysis of key PI3K/Akt pathway phosphoproteins in HCT116 cells.

Procuring ISC-4 allows for cleaner experimental design, enabling researchers to attribute downstream effects specifically to Akt inhibition with higher confidence, thereby improving the reliability and interpretability of results.

Targeted Studies of Par-4-Mediated Apoptosis

For research focused on the specific role of the Par-4 tumor suppressor in cancer cell death. ISC-4 is the appropriate tool because its ability to induce Par-4 secretion provides a direct pharmacological method to activate this pathway, an effect not achievable with generic Akt inhibitors [1].

Preclinical In Vivo Efficacy Testing for Colon Cancer

As a lead or benchmark compound in preclinical animal models of colon cancer. Its demonstrated high-potency tumor regression at a relatively low dose makes it an efficient and effective choice for in vivo studies where maximizing therapeutic effect while minimizing dose is a priority [1].

Isolating Akt-Specific Functions in Signal Transduction Assays

In cell signaling studies designed to precisely delineate the consequences of Akt inhibition. The high selectivity of ISC-4 against its upstream activators (PI3K, PDK1) ensures that observed changes in downstream pathways can be confidently attributed to Akt blockade, leading to more robust and publishable data [1].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

1

Exact Mass

239.02132 g/mol

Monoisotopic Mass

239.02132 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Sharma AK, Kline CL, Berg A, Amin S, Irby RB. The Akt inhibitor ISC-4 activates prostate apoptosis response protein-4 and reduces colon tumor growth in a nude mouse model. Clin Cancer Res. 2011 Jul 1;17(13):4474-83. doi: 10.1158/1078-0432.CCR-10-2370. Epub 2011 May 9. PubMed PMID: 21555373; PubMed Central PMCID: PMC3131476.

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